N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of a cyanophenyl group, a dimethylamino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the nitration of a phenyl ring to introduce a cyano group, forming 2-cyanophenyl.
Introduction of the Dimethylamino Group: The next step involves the alkylation of a suitable precursor with dimethylamine to introduce the dimethylamino group.
Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the thiophene ring, which may affect its biological activity and chemical reactivity.
N1-(2-cyanophenyl)-N2-(2-(methylamino)-2-(thiophen-2-yl)ethyl)oxalamide: Contains a methylamino group instead of a dimethylamino group, which may influence its pharmacokinetic properties.
Uniqueness
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of the thiophene ring and the dimethylamino group, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21(2)14(15-8-5-9-24-15)11-19-16(22)17(23)20-13-7-4-3-6-12(13)10-18/h3-9,14H,11H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMRXBSMYAYNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.